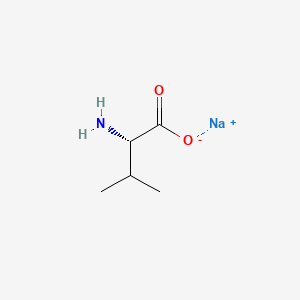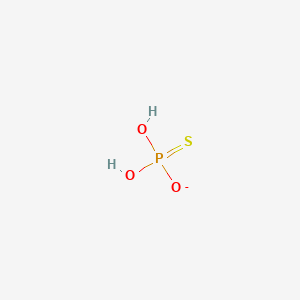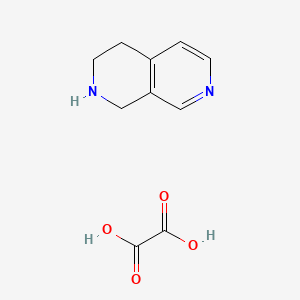
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine is a compound that combines the properties of oxalic acid and 1,2,3,4-tetrahydro-2,7-naphthyridine. Oxalic acid is a simple dicarboxylic acid, while 1,2,3,4-tetrahydro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives typically involves the hydrogenation of naphthyridine compounds. For example, 1,5-naphthyridine derivatives can be efficiently hydrogenated to produce 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess and full conversions . The specific conditions for the synthesis of oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine would depend on the starting materials and desired purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale hydrogenation processes using catalysts to ensure high yield and purity. The choice of catalyst, temperature, and pressure conditions are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-tetrahydro-2,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can further reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce naphthyridine oxides, while reduction could yield fully saturated naphthyridine derivatives.
Scientific Research Applications
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with molecular targets and pathways in biological systems. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another nitrogen-containing heterocycle with similar reactivity and applications.
1,6-Naphthyridine: Known for its biological activities and synthetic versatility.
1,8-Naphthyridine: Used in medicinal chemistry and materials science.
Uniqueness
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its combination of oxalic acid and naphthyridine properties, offering a distinct set of chemical and biological activities. This uniqueness makes it valuable for specific applications where other naphthyridine derivatives may not be as effective.
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine |
InChI |
InChI=1S/C8H10N2.C2H2O4/c1-3-9-5-8-6-10-4-2-7(1)8;3-1(4)2(5)6/h1,3,5,10H,2,4,6H2;(H,3,4)(H,5,6) |
InChI Key |
BMJOIJUOAQGWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CN=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



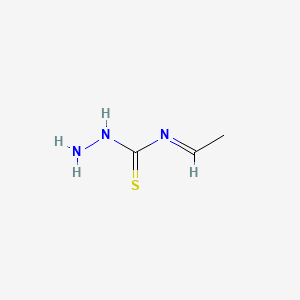
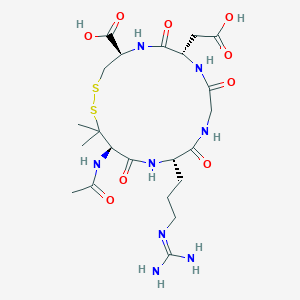
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
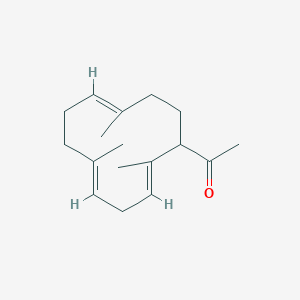
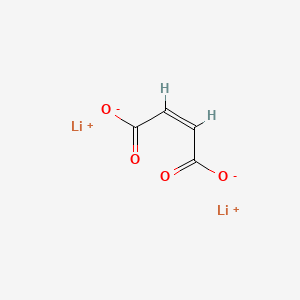

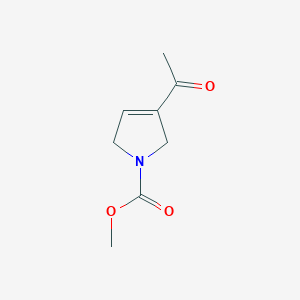


![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
![Adenosine,[8-14C]](/img/structure/B13816584.png)
